![molecular formula C12HBr9O B14288800 2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol CAS No. 114690-51-6](/img/structure/B14288800.png)
2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3,3’,4,4’,5,5’,6,6’-Nonabromo[1,1’-biphenyl]-2-ol is a brominated biphenyl compound. Brominated biphenyls are a group of chemicals that have been used as flame retardants in various industrial applications. This specific compound is characterized by the presence of nine bromine atoms and a hydroxyl group attached to the biphenyl structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,3’,4,4’,5,5’,6,6’-Nonabromo[1,1’-biphenyl]-2-ol typically involves the bromination of biphenyl compounds. The process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually conducted in a solvent such as chloroform or carbon tetrachloride, with the addition of a catalyst like iron or aluminum chloride to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. The final product is purified through techniques like recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
2’,3,3’,4,4’,5,5’,6,6’-Nonabromo[1,1’-biphenyl]-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to form less brominated biphenyls.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products
Oxidation: Formation of carbonyl-containing biphenyls.
Reduction: Formation of less brominated biphenyls.
Substitution: Formation of biphenyls with different functional groups replacing the bromine atoms.
科学的研究の応用
2’,3,3’,4,4’,5,5’,6,6’-Nonabromo[1,1’-biphenyl]-2-ol has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of bromination on the physical and chemical properties of biphenyls.
Biology: Investigated for its potential effects on biological systems, including its toxicity and bioaccumulation.
Medicine: Explored for its potential use in developing new pharmaceuticals or as a reference compound in toxicological studies.
Industry: Utilized as a flame retardant in various materials, including plastics and textiles.
作用機序
The mechanism by which 2’,3,3’,4,4’,5,5’,6,6’-Nonabromo[1,1’-biphenyl]-2-ol exerts its effects involves interactions with cellular components. The bromine atoms can interact with proteins and enzymes, potentially disrupting their normal function. The hydroxyl group can form hydrogen bonds with other molecules, affecting the compound’s solubility and reactivity. The overall effect on molecular targets and pathways depends on the specific context and concentration of the compound.
類似化合物との比較
Similar Compounds
Polybrominated Biphenyls (PBBs): A group of compounds with varying numbers of bromine atoms attached to the biphenyl structure.
Polychlorinated Biphenyls (PCBs): Similar to PBBs but with chlorine atoms instead of bromine.
Uniqueness
2’,3,3’,4,4’,5,5’,6,6’-Nonabromo[1,1’-biphenyl]-2-ol is unique due to its high degree of bromination and the presence of a hydroxyl group. This combination of features affects its physical and chemical properties, making it distinct from other brominated or chlorinated biphenyls. The high bromine content enhances its flame-retardant properties, while the hydroxyl group influences its reactivity and interactions with other molecules.
特性
CAS番号 |
114690-51-6 |
|---|---|
分子式 |
C12HBr9O |
分子量 |
880.3 g/mol |
IUPAC名 |
2,3,4,5-tetrabromo-6-(2,3,4,5,6-pentabromophenyl)phenol |
InChI |
InChI=1S/C12HBr9O/c13-3-1(4(14)7(17)9(19)6(3)16)2-5(15)8(18)10(20)11(21)12(2)22/h22H |
InChIキー |
AZAVJSYJTOEXSW-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)O)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


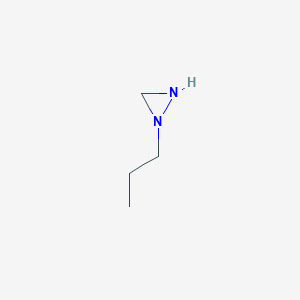

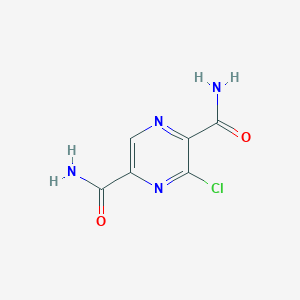
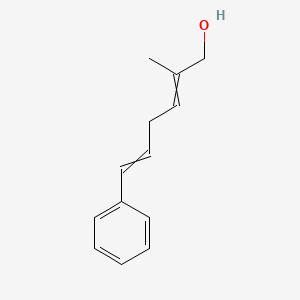
![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)
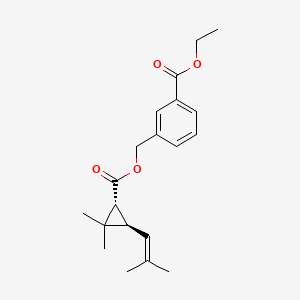
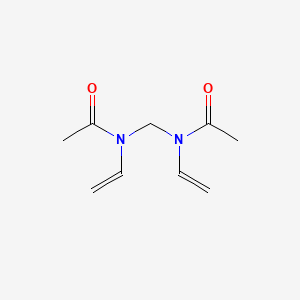
![L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-, phenylmethyl ester (9CI)](/img/structure/B14288785.png)

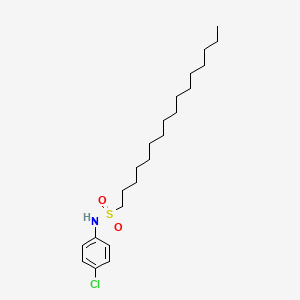
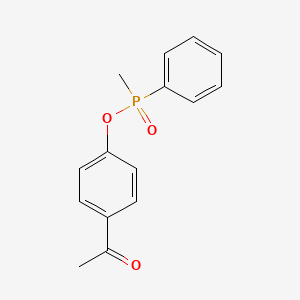
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
